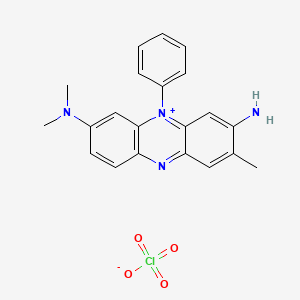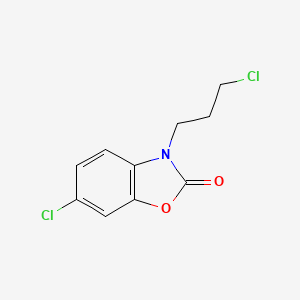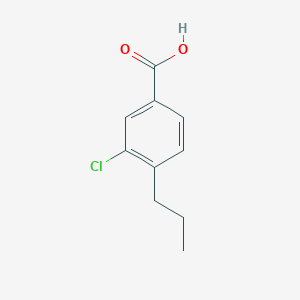
(6-Bromohexyl)diethylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromohexyl)diethylamine hydrobromide is an organic compound with the molecular formula C10H23Br2N. It is a derivative of hexylamine, where the hexyl chain is substituted with a bromo group at the sixth position and diethylamine at the terminal nitrogen. This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohexyl)diethylamine hydrobromide typically involves the reaction of 6-bromohexanol with diethylamine in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromohexyl)diethylamine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding hexylamine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic substitution: Products include azidohexylamine, thiocyanatohexylamine, and methoxyhexylamine.
Oxidation: Products include hexanoic acid and hexanal.
Reduction: The major product is hexylamine.
Aplicaciones Científicas De Investigación
(6-Bromohexyl)diethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of various polymers and catalysts.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6-Bromohexyl)diethylamine hydrobromide involves its interaction with various molecular targets. The bromo group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify other molecules. The diethylamine moiety can interact with biological receptors or enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromohexylamine hydrobromide: Similar structure but lacks the diethylamine group.
Diethylamine hydrobromide: Contains the diethylamine moiety but lacks the hexyl chain and bromo group.
Hexylamine: Lacks both the bromo and diethylamine groups.
Uniqueness
(6-Bromohexyl)diethylamine hydrobromide is unique due to the presence of both the bromo and diethylamine groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and scientific research.
Propiedades
Número CAS |
64993-14-2 |
|---|---|
Fórmula molecular |
C10H23Br2N |
Peso molecular |
317.10 g/mol |
Nombre IUPAC |
6-bromo-N,N-diethylhexan-1-amine;hydrobromide |
InChI |
InChI=1S/C10H22BrN.BrH/c1-3-12(4-2)10-8-6-5-7-9-11;/h3-10H2,1-2H3;1H |
Clave InChI |
PEEFONXCSVHYIJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


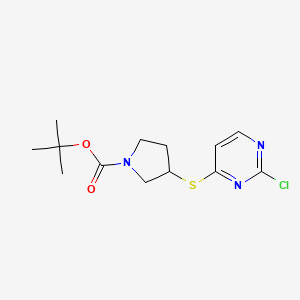
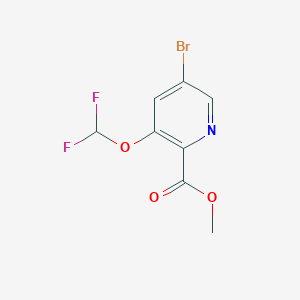
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

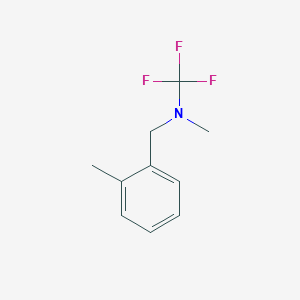
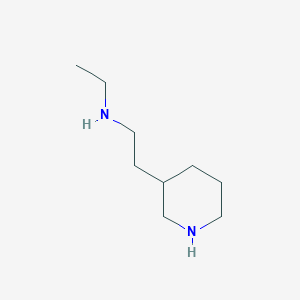
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
